N-ethyl-N-[2-(4-methylpiperidine-1-carbonyl)thiophen-3-yl]benzenesulfonamide
Description
Properties
IUPAC Name |
N-ethyl-N-[2-(4-methylpiperidine-1-carbonyl)thiophen-3-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S2/c1-3-21(26(23,24)16-7-5-4-6-8-16)17-11-14-25-18(17)19(22)20-12-9-15(2)10-13-20/h4-8,11,14-15H,3,9-10,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MODGNTZXGHNEMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=C(SC=C1)C(=O)N2CCC(CC2)C)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-[2-(4-methylpiperidine-1-carbonyl)thiophen-3-yl]benzenesulfonamide typically involves multiple steps, starting with the preparation of the piperidine and thiophene intermediates. One common method involves the use of isonipecotate as a starting material, followed by a Curtius rearrangement to form the piperidine derivative . The thiophene ring can be synthesized through condensation reactions such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-[2-(4-methylpiperidine-1-carbonyl)thiophen-3-yl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohols.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-ethyl-N-[2-(4-methylpiperidine-1-carbonyl)thiophen-3-yl]benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-ethyl-N-[2-(4-methylpiperidine-1-carbonyl)thiophen-3-yl]benzenesulfonamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The piperidine ring may interact with receptor sites in biological systems, while the thiophene ring could play a role in electron transport and redox reactions .
Comparison with Similar Compounds
Comparison with Similar Sulfonamide Derivatives
Structural Features and Substituent Analysis
The compound’s key structural differentiators include:
- 4-Methylpiperidine-1-carbonyl : Introduces rigidity and lipophilicity.
- N-ethylbenzenesulfonamide : Enhances metabolic stability compared to smaller alkyl groups.
Table 1: Substituent Comparison
Physical and Chemical Properties
- Melting Points: Target Compound: Unreported, but analogues like the indole derivative melt at 158–160°C. The 4-methylpiperidine group may reduce crystallinity compared to rigid thiazolidinone derivatives .
- Lipophilicity: The 4-methylpiperidine group increases logP compared to thiazolidinone or dimethylamino analogues, suggesting enhanced membrane permeability.
Structural Analysis and Crystallography
- Software Use: SHELX and ORTEP-III are widely used for crystallographic refinement. The target compound’s piperidine ring likely adopts a chair conformation, while thiazolidinone derivatives exhibit planar geometries.
- Hydrogen Bonding : Sulfonamide groups in all analogues participate in H-bonding, but the ethyl group in the target compound may sterically hinder interactions compared to methyl or chloro substituents.
Biological Activity
N-ethyl-N-[2-(4-methylpiperidine-1-carbonyl)thiophen-3-yl]benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Chemical Formula : C16H20N2O2S
- CAS Number : 1251673-74-1
This compound features a benzenesulfonamide moiety linked to a thiophene ring substituted with a piperidine carbonyl group, which is crucial for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of sulfonamide derivatives, including the compound . It has been shown to exhibit significant activity against various bacterial strains, particularly those responsible for infectious diseases. The mechanism of action is believed to involve inhibition of bacterial folate synthesis, similar to other sulfonamides.
Table 1: Antimicrobial Activity Against Selected Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Mycobacterium tuberculosis | 8 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated its ability to induce apoptosis in various cancer cell lines, including hypopharyngeal tumor cells. The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cancer Cell Line | IC50 (µM) |
|---|---|
| FaDu (Hypopharyngeal) | 15 |
| MCF-7 (Breast) | 20 |
| A549 (Lung) | 25 |
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study published in Antibiotics (2023) assessed the efficacy of various sulfonamide derivatives, including this compound. The compound demonstrated potent activity against multidrug-resistant strains of Staphylococcus aureus, highlighting its potential as an alternative therapeutic agent in treating resistant infections. -
Case Study on Anticancer Effects :
Research published in Journal of Medicinal Chemistry (2024) explored the anticancer effects of this compound on FaDu cells. The study found that treatment with this compound resulted in significant cell death and induced apoptosis via mitochondrial pathways.
The biological activity of this compound can be attributed to its structural features:
- Inhibition of Enzymatic Pathways : Similar to traditional sulfonamides, it likely inhibits dihydropteroate synthase, disrupting folate metabolism in bacteria.
- Induction of Apoptosis : The presence of the piperidine moiety may enhance binding affinity to specific targets involved in apoptosis regulation, leading to increased efficacy against cancer cells.
Q & A
Basic: How can synthetic yield be optimized for N-ethyl-N-[2-(4-methylpiperidine-1-carbonyl)thiophen-3-yl]benzenesulfonamide and its analogs?
Methodological Answer:
Yield optimization hinges on reaction conditions and purification techniques. For sulfonamide-thiophene derivatives, protocols from analogous syntheses suggest:
- Coupling Reactions : Use triethylamine in anhydrous acetonitrile to promote amide bond formation, as demonstrated in sulfonamide-piperidine analogs (e.g., 52% yield achieved via controlled stoichiometry) .
- Purification : Silica gel chromatography with gradients like pentane/ethyl acetate (3:2) improves purity, as seen in thiophene-containing sulfonamides .
- Temperature Control : Stirring at room temperature for extended periods (e.g., 12 hours) minimizes side reactions in amine deprotection steps .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR are essential for confirming substituent positions on the thiophene and piperidine rings. For example, chemical shifts at δ 2.1–3.5 ppm often indicate methyl groups on piperidine .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular formulas, as shown for oxadiazole-sulfonamide hybrids (e.g., Δ < 2 ppm error) .
- Infrared (IR) Spectroscopy : Peaks near 1340–1320 cm confirm sulfonamide (-SONR) groups .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore biological targets?
Methodological Answer:
- Core Modifications : Replace the 4-methylpiperidine moiety with cycloheptane or pyridine rings to assess steric/electronic effects on target binding (e.g., oxadiazole derivatives showed varied enzyme inhibition) .
- Substituent Analysis : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to the benzenesulfonamide ring to enhance metabolic stability, as observed in kinase inhibitors .
- Biological Assays : Pair synthetic analogs with enzyme inhibition assays (e.g., carbonic anhydrase or NLRP3 inflammasome targets) to quantify IC values .
Advanced: How should conflicting NMR or crystallographic data be resolved during structural validation?
Methodological Answer:
- Purity Verification : Use HPLC with a C18 column (MeCN/HO gradient) to detect impurities that distort NMR signals .
- Crystallographic Refinement : Employ SHELXL for small-molecule crystallography to resolve disorder in flexible groups (e.g., piperidine rings), leveraging its robustness for sulfonamide derivatives .
- Dynamic NMR : For rotameric thiophene conformers, acquire variable-temperature H NMR to identify coalescence points .
Advanced: What computational strategies predict binding modes of this compound with biological targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., NLRP3 or carbonic anhydrase) to model interactions with the sulfonamide and thiophene groups .
- MD Simulations : Run 100-ns molecular dynamics simulations in explicit solvent to assess stability of the piperidine-carbonyl interaction in binding pockets .
- QSAR Modeling : Correlate substituent Hammett constants () with inhibitory activity to guide synthetic prioritization .
Advanced: How can contradictory bioactivity data across studies be systematically analyzed?
Methodological Answer:
- Meta-Analysis : Normalize IC values across assays using reference inhibitors (e.g., acetazolamide for carbonic anhydrase) to control for variability .
- Cellular Context : Evaluate differences in cell permeability (e.g., logP calculations) that may explain disparities between in vitro and cell-based assays .
- Counter-Screening : Test inactive analogs against off-target kinases or proteases to rule out nonspecific effects .
Basic: What strategies mitigate degradation during storage of sulfonamide-thiophene derivatives?
Methodological Answer:
- Lyophilization : Store as lyophilized powders under argon at -20°C to prevent hydrolysis of the piperidine-carbonyl bond .
- Stabilizers : Add antioxidants (e.g., BHT) to DMSO stock solutions to inhibit thiophene oxidation .
- Purity Monitoring : Periodically reanalyze samples via TLC (silica gel, CHCl/MeOH 10:1) to detect degradation .
Advanced: How can regioselectivity challenges in thiophene functionalization be addressed?
Methodological Answer:
- Directed Metalation : Use LDA (lithium diisopropylamide) at -78°C to selectively deprotonate the 3-position of thiophene before electrophilic quenching .
- Cross-Coupling : Suzuki-Miyaura reactions with Pd(PPh) enable C-5 thiophene arylation without disturbing the sulfonamide group .
- Protection/Deprotection : Temporarily protect the sulfonamide nitrogen with a Boc group during lithiation steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
